molecular formula C15H18F3NO2 B7025835 N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7025835
M. Wt: 301.30 g/mol
InChI Key: OEQUMVODNVLTPT-UHFFFAOYSA-N
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Description

N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound with a complex molecular structure. This compound is characterized by the presence of a cyclobutyl ring attached to a 2-methylphenyl group, and an acetamide moiety linked to a trifluoroethoxy group. The unique combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-10-4-2-3-5-13(10)11-6-12(7-11)19-14(20)8-21-9-15(16,17)18/h2-5,11-12H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUMVODNVLTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(C2)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-pressure conditions.

    Attachment of the 2-Methylphenyl Group: The cyclobutyl ring is then functionalized with a 2-methylphenyl group using a Friedel-Crafts alkylation reaction, employing a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable trifluoroethanol derivative reacts with an appropriate leaving group on the acetamide precursor.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methylphenyl)cyclobutyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

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